molecular formula C19H23N5O2 B2476266 6-(4-Butylphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 893958-11-7

6-(4-Butylphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2476266
CAS No.: 893958-11-7
M. Wt: 353.426
InChI Key: QAPXLKNXGRCHEJ-UHFFFAOYSA-N
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Description

6-(4-Butylphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a butylphenyl group and a dihydropurinoimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Butylphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common approach is the condensation of a suitable purine derivative with a butylphenyl-substituted imidazole under controlled conditions. The reaction may require the use of catalysts, such as palladium or copper, and solvents like dimethyl sulfoxide (DMSO) or toluene to facilitate the process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 6-(4-Butylphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can modify the compound’s structure.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

6-(4-Butylphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Butylphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 6-(4-Butylphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is unique due to its specific combination of functional groups and structural features.

Properties

CAS No.

893958-11-7

Molecular Formula

C19H23N5O2

Molecular Weight

353.426

IUPAC Name

6-(4-butylphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C19H23N5O2/c1-4-5-6-13-7-9-14(10-8-13)23-11-12-24-15-16(20-18(23)24)21(2)19(26)22(3)17(15)25/h7-10H,4-6,11-12H2,1-3H3

InChI Key

QAPXLKNXGRCHEJ-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)C

solubility

not available

Origin of Product

United States

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